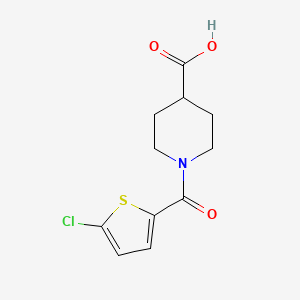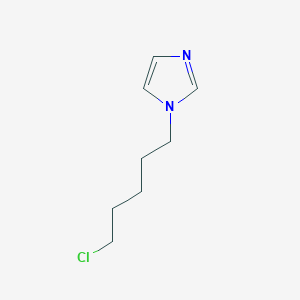
1-(5-chloropentyl)-1H-imidazole
Vue d'ensemble
Description
1-(5-Chloropentyl)-1H-imidazole (CPI) is an organochlorine compound with a wide range of applications in chemical synthesis, biological research, and pharmacology. It is a versatile building block for organic synthesis, and its unique structure has enabled it to be used in a variety of scientific research applications. CPI has been found to possess a range of biochemical and physiological effects, and its advantages and limitations for laboratory experiments must be considered before its use.
Applications De Recherche Scientifique
Corrosion Inhibition
Imidazole derivatives are known for their corrosion inhibition properties. A study by Ouakki et al. (2019) explored the adsorption and corrosion inhibition properties of two imidazole derivatives for mild steel in sulfuric acid medium, demonstrating high inhibition efficiency through electrochemical methods and quantum chemical calculations (Ouakki et al., 2019).
Medicinal Chemistry
Imidazole rings are prominent in natural products and synthetic molecules, offering a wide range of biological activities. Zhang et al. (2014) provided a comprehensive review of imidazole-based compounds in medicinal chemistry, highlighting their applications in treating various diseases due to their ability to bind with enzymes and receptors (Zhang et al., 2014).
Synthesis and Pharmacological Evaluation
Wiglenda et al. (2005) synthesized and evaluated 1H-imidazoles for their biological activity, including hormonal activity and antiproliferative effects against human breast cancer cell lines, showcasing the structural activity relationship and potential as cytotoxic inhibitors (Wiglenda et al., 2005).
Organic Synthesis
Gurav et al. (2022) reported on the synthesis of 2,4,5-trisubstituted imidazoles using Amberlite IR-120(H) as a catalyst, emphasizing the importance of imidazole derivatives in organic synthesis and their broad medicinal applications, including as kinase inhibitors and glucagon receptor antagonists (Gurav et al., 2022).
Spectroscopic Analysis and Molecular Docking
Thomas et al. (2018) conducted a study on the synthesis of imidazole derivatives, followed by spectroscopic characterization and reactivity studies. Their work included DFT calculations and molecular docking, indicating the potential for antimicrobial activity (Thomas et al., 2018).
Propriétés
IUPAC Name |
1-(5-chloropentyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c9-4-2-1-3-6-11-7-5-10-8-11/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFGBEKTDJMLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloropentyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




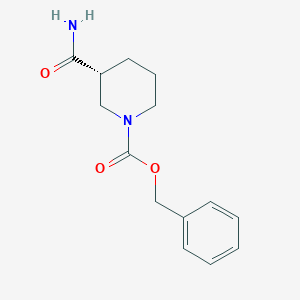

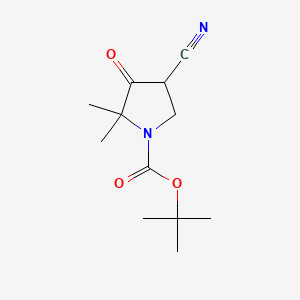
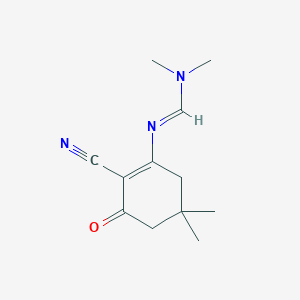


![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)
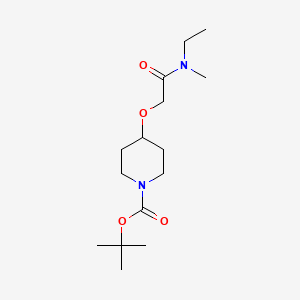
![N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine](/img/structure/B1451828.png)
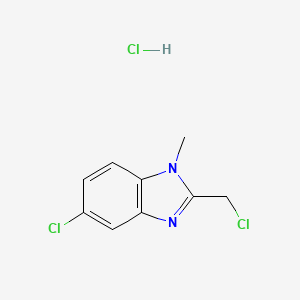
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451833.png)
